molecular formula C14H15ClN2OS B2782734 1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one CAS No. 877963-84-3

1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one

Cat. No. B2782734
CAS RN: 877963-84-3
M. Wt: 294.8
InChI Key: BVZLASNMUXIEKD-UHFFFAOYSA-N
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Description

  • Molecular Weight : 306.26 g/mol .

Molecular Structure Analysis

The molecular structure of 1-[3-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-chloroethan-1-one consists of a benzothiazole ring fused with a piperidine ring. The chlorine atom is attached to the ethanone moiety. The compound’s three-dimensional arrangement influences its properties and interactions .


Chemical Reactions Analysis

Understanding the reactivity of this compound is crucial. It may participate in various reactions, such as nucleophilic substitutions, cyclizations, and transformations of the benzothiazole and piperidine moieties. Investigating its behavior under different conditions provides insights into its versatility .

properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-chloroethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2OS/c15-8-13(18)17-7-3-4-10(9-17)14-16-11-5-1-2-6-12(11)19-14/h1-2,5-6,10H,3-4,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZLASNMUXIEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCl)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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